Benzyl N-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
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Overview
Description
Benzyl N-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is an organic compound with the molecular formula C20H23BFNO4. It is a boronic ester derivative, which is often used in organic synthesis and medicinal chemistry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate typically involves a multi-step process. One common method includes the following steps:
Formation of the boronic ester: This involves the reaction of 3-fluoro-5-bromophenylboronic acid with pinacol in the presence of a base such as potassium carbonate.
Coupling reaction: The boronic ester is then coupled with benzyl isocyanate under mild conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
Benzyl N-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of Benzyl N-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate involves its ability to form stable complexes with various molecular targets. This includes:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
Benzyl N-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is unique due to its specific structural features, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring high specificity and stability .
Biological Activity
Benzyl N-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (CAS No. 2096997-12-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C20H23BFNO4
- Molecular Weight : 371.21 g/mol
- IUPAC Name : Benzyl N-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
- SMILES Notation : CC1(C)OB(OC1(C)C)C1=C(F)C=C(NC(=O)OCC2=CC=CC=C2)C=C1
This compound exhibits biological activity primarily through its interaction with various kinase targets. Kinases play crucial roles in cell signaling pathways that regulate cell proliferation and survival, making them vital targets for cancer therapy.
Key Mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit specific receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes.
- Selective Targeting : Its selectivity for certain kinases minimizes off-target effects, potentially reducing side effects associated with broader-spectrum kinase inhibitors.
Biological Activity Data
The following table summarizes the biological activities and effects observed in various studies:
Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of this compound on breast cancer cell lines, researchers observed significant reductions in cell viability at concentrations ranging from 10 µM to 50 µM. The compound induced apoptosis through the activation of caspase pathways.
Study 2: Kinase Selectivity
A comparative analysis highlighted the compound's selectivity against various kinases. It was found to have a lower IC50 against BCR-ABL compared to other kinases such as VEGFR and PDGFR, suggesting its potential as a targeted therapy for specific leukemias.
Research Findings
Recent investigations into the pharmacological properties of this compound have revealed promising results:
- In Vivo Studies : Animal models treated with this compound demonstrated a marked decrease in tumor size compared to controls.
- Toxicology Reports : Preliminary toxicology assessments indicate that the compound exhibits manageable toxicity profiles at therapeutic doses.
Properties
IUPAC Name |
benzyl N-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BFNO4/c1-19(2)20(3,4)27-21(26-19)15-10-16(22)12-17(11-15)23-18(24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUIBIHKMSUVJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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